In-Depth Technical Guide: 4-Methylumbelliferyl beta-D-xylopyranoside
In-Depth Technical Guide: 4-Methylumbelliferyl beta-D-xylopyranoside
CAS Number: 6734-33-4
This technical guide provides a comprehensive overview of 4-Methylumbelliferyl beta-D-xylopyranoside (4-MU-β-Xyl), a key fluorogenic substrate for researchers, scientists, and professionals in drug development. This document details its chemical properties, applications, and experimental protocols.
Core Compound Data
4-Methylumbelliferyl beta-D-xylopyranoside is a highly sensitive and specific substrate for the detection of β-xylosidase and other glycoside hydrolase activities.[1][2] Upon enzymatic cleavage by β-xylosidase, the highly fluorescent product, 4-methylumbelliferone (4-MU), is released. The fluorescence of 4-MU is pH-dependent and can be measured to quantify enzyme activity.
| Property | Value | Source(s) |
| CAS Number | 6734-33-4 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₁₆O₇ | [1][2][4][5] |
| Molecular Weight | 308.28 g/mol | [2][5] |
| Appearance | White crystalline powder | [2] |
| Purity | ≥98% (HPLC) | [2] |
| Melting Point | 213-214 °C | [6] |
| Solubility | Soluble in pyridine (50 mg/mL) and water (1 mg/mL). Also soluble in DMSO and DMF. | [1] |
| Storage Temperature | -20°C | [1][5][6] |
| Fluorescence | Excitation: ~355-360 nm, Emission: ~445-460 nm (for 4-methylumbelliferone at alkaline pH) | [1] |
Applications in Research and Drug Development
4-MU-β-Xyl is a versatile tool with several applications:
-
Enzyme Activity Assays: It serves as a primary substrate for the sensitive detection of β-xylosidase activity in various biological samples.[1][2] This is crucial for characterizing enzymes in microbiology, plant biology, and food science.[2]
-
Glycosaminoglycan (GAG) Synthesis Studies: The compound can act as a primer for the synthesis of fluorogenic GAG chains in cultured cells, such as chondrocytes and fibroblasts.[1] This allows for the investigation of proteoglycan biosynthesis and its inhibition.[1]
-
Diagnostic Research: Its use in enzymatic assays makes it valuable for developing diagnostic tests for diseases related to carbohydrate metabolism.[2]
Experimental Protocols
Preparation of 4-Methylumbelliferyl beta-D-xylopyranoside Stock Solution
Objective: To prepare a concentrated stock solution for use in enzymatic assays.
Materials:
-
4-Methylumbelliferyl beta-D-xylopyranoside (CAS: 6734-33-4)
-
Pyridine or Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of 4-Methylumbelliferyl beta-D-xylopyranoside powder.
-
Dissolve the powder in a suitable solvent such as pyridine to a concentration of 50 mg/mL or in DMSO.[1] For use in cell culture, it can be dissolved in Dulbecco's Modified Eagle Medium (DMEM) to a concentration of 1 mM (0.3 mg/mL).[1]
-
Vortex thoroughly until the substrate is completely dissolved, yielding a clear, colorless to faint yellow solution.[1]
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[7]
Fluorometric Assay for β-Xylosidase Activity
Objective: To quantify the activity of β-xylosidase in a sample using a fluorometric assay.
Materials:
-
4-Methylumbelliferyl beta-D-xylopyranoside stock solution
-
Enzyme sample (e.g., cell lysate, purified enzyme)
-
Assay buffer (e.g., McIlvaine buffer, 100 mM citric acid–200 mM Na₂HPO₄, pH 5.5)
-
Stop solution (e.g., 2 M Na₂CO₃ or other alkaline buffer to bring the pH to ~10)
-
96-well black microplate
-
Fluorometer capable of excitation at ~355 nm and emission at ~460 nm
Procedure:
-
Prepare the reaction mixture in each well of the microplate by adding the assay buffer and the enzyme sample.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 50°C).[8]
-
Initiate the enzymatic reaction by adding the 4-Methylumbelliferyl beta-D-xylopyranoside substrate to each well. The final substrate concentration may vary, for example, 2 mM.[8]
-
Incubate the reaction for a specific period (e.g., 20 minutes).[8]
-
Terminate the reaction by adding the stop solution. This raises the pH, which stops the enzyme activity and maximizes the fluorescence of the liberated 4-methylumbelliferone.[1]
-
Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 355 nm and an emission wavelength of approximately 460 nm.[1]
-
A standard curve using known concentrations of 4-methylumbelliferone should be prepared to quantify the amount of product released and determine the enzyme activity.
Visualized Workflows and Pathways
Caption: Workflow for β-xylosidase activity assay.
Caption: Role in Glycosaminoglycan (GAG) synthesis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of 4-methylumbelliferyl-beta-D-xylobioside and 5-bromo-3-indolyl-beta-D-xylobioside for sensitive detection of xylanase activity on agar plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. You are being redirected... [bio-world.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of a Novel β-xylosidase with Xylanase Activity and Its Application in the Production of Xylitol from Corncob Xylan [mdpi.com]
